5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Catalog No.
S1483969
CAS No.
104256-69-1
M.F
C4H7Cl2N3
M. Wt
168.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydroc...

CAS Number

104256-69-1

Product Name

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

IUPAC Name

5-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride

Molecular Formula

C4H7Cl2N3

Molecular Weight

168.02 g/mol

InChI

InChI=1S/C4H6ClN3.ClH/c1-8-4(2-5)6-3-7-8;/h3H,2H2,1H3;1H

InChI Key

ZESCZOKYYXYNNQ-UHFFFAOYSA-N

SMILES

CN1C(=NC=N1)CCl.Cl

Synonyms

5-Chloromethyl-1-methyl-1H-[1,2,4]triazole hydrochloride

Canonical SMILES

CN1C(=NC=N1)CCl.Cl

The exact mass of the compound 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a highly reactive, nitrogen-rich heterocyclic building block utilized extensively in medicinal chemistry and API manufacturing. Supplied as a stable hydrochloride salt, this compound features a 1,2,4-triazole core substituted with a methyl group at the 1-position and a chloromethyl electrophile at the 5-position. It serves as a critical precursor for introducing the 1-methyl-1H-1,2,4-triazol-5-ylmethyl pharmacophore into complex molecular scaffolds via nucleophilic substitution. Its primary industrial and research applications include the synthesis of GABAA receptor inverse agonists, PDE5 inhibitors, and advanced antifungal agents, where precise regiochemical presentation of the triazole ring is required for target binding .

Research Fit

1
Regiochemistry-defined building block – electrophilic chloromethyl handle at 5-position enables nucleophilic substitution.
2
Hydrochloride salt – improved stability and easier handling versus free base.
3
Process impurity reference – identified as N2-methylation side-product in ensitrelvir synthesis; distinguishable from 3-regioisomer.

Generic substitution with closely related analogs, such as 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, is unviable because the attachment point (5-position vs. 3-position) fundamentally alters the spatial orientation of the triazole pharmacophore, rendering the resulting API inactive against targets like GABAA receptors or PDE5. Furthermore, substituting the hydrochloride salt with the free base form of 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole leads to severe processability issues. The free base is prone to rapid degradation, hydrolysis, and intermolecular dimerization due to the nucleophilic nitrogen attacking the electrophilic chloromethyl group. The HCl salt protonates the triazole ring, neutralizing its nucleophilicity and ensuring long-term shelf stability and reproducible stoichiometric coupling in downstream API synthesis [1].

Substitution Risk

Regiochemistry 3-Chloromethyl isomer may produce substantially different cyclization yield and reaction profile; direct substitution may alter synthetic outcome.
Impurity role Only the 5-isomer is the structurally confirmed process impurity for ensitrelvir; the 3-isomer cannot fulfill impurity reference standard requirements.
Hazard profile 5-isomer adds Eye Dam. 1 and Skin Irrit. 2 hazards not present in the 3-isomer; different PPE and waste protocols may be required.

Handling Stability and Shelf-Life (HCl Salt vs. Free Base)

The hydrochloride salt form of 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole provides critical stability advantages over its free base counterpart. The free base is highly unstable at room temperature, rapidly undergoing self-alkylation (dimerization/polymerization) and hydrolysis, which degrades purity to unusable levels within days. In contrast, the HCl salt protonates the basic nitrogen of the triazole ring, eliminating its nucleophilicity and stabilizing the chloromethyl group. This allows the HCl salt to maintain >95% purity over extended storage periods at 2-8°C, ensuring reliable performance in scale-up manufacturing .

Evidence DimensionShelf-life and purity retention
Target Compound Data5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (>95% purity maintained over months at 2-8°C)
Comparator Or Baseline5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole free base (Rapid degradation/dimerization at room temperature)
Quantified DifferenceOrders of magnitude increase in usable shelf-life and handling stability
ConditionsStorage at 2-8°C vs ambient conditions

Procurement of the HCl salt is mandatory to avoid catastrophic material loss and unpredictable yields caused by the degradation of the free base during storage and handling.

Cyclization yield
Head-to-head
18.3% (5-isomer) vs. 7.4% (3-isomer); 2.5‑fold difference under identical conditions
Supports regiochemistry-dependent synthetic efficiency
Reaction: methylhydrazine sulfate, THF/AcOH, 50 °C

Regiochemical Essentiality for Target Binding Affinity

In the development of functionally selective GABAA α5-subtype inverse agonists (e.g., pyrazolotriazine derivatives), the 5-substituted triazole regioisomer is strictly required. Substitution with the 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole regioisomer alters the vector of the triazole dipole and the steric bulk presentation within the receptor binding pocket. Studies on these inverse agonists demonstrate that the 5-linked triazole achieves the necessary sub-nanomolar binding affinity and functional selectivity for the α5 subtype, which is critical for cognition-enhancing properties without anxiogenic side effects [1].

Evidence DimensionPharmacophore spatial orientation and receptor affinity
Target Compound Data5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (Yields 5-linked API with optimal α5 affinity)
Comparator Or Baseline3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (Yields 3-linked API with misaligned binding vectors)
Quantified DifferenceBinary functional compatibility (active vs. inactive/off-target)
ConditionsStructure-activity relationship (SAR) optimization for GABAA α5 receptors

Buyers must procure the exact 5-substituted regioisomer to successfully synthesize specific neurological and antifungal APIs, as the 3-substituted isomer will not produce the correct active pharmaceutical ingredient.

TLC Rf
Head-to-head
Rf 0.4 (5-isomer) vs. 0.3 (3-isomer); ΔRf +0.1, silica gel, PE/EA 4:1
Enables at-a-glance regioisomer discrimination
Detection: phosphomolybdic acid or bromocresol green

Coupling Efficiency in Nucleophilic Substitution

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride acts as a highly efficient electrophile in fragment coupling reactions. When reacted with nucleophiles such as amines, thiols, or phenoxides under basic conditions (which neutralize the HCl salt in situ), it provides excellent yields of the target alkylated products. Utilizing the pre-formed, purified HCl salt allows for precise stoichiometric control, often achieving coupling yields exceeding 80% in optimized protocols. This is vastly superior to attempting one-pot chlorination and coupling from the hydroxymethyl precursor, which suffers from competing side reactions and lower overall yields [1].

Evidence DimensionFragment coupling yield
Target Compound Data5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (Typical coupling yields >80% with standard nucleophiles)
Comparator Or BaselineOne-pot in situ chlorination/coupling from (1-methyl-1H-1,2,4-triazol-5-yl)methanol (Lower yields due to side reactions)
Quantified DifferenceSignificant improvement in isolated yield and impurity profile of the coupled product
ConditionsNucleophilic substitution under basic conditions (e.g., K2CO3, DMF)

Using the isolated HCl salt streamlines API manufacturing workflows, reducing purification bottlenecks and improving overall process economics.

¹H NMR shifts
Head-to-head
Triazole-H: δ 8.01 (5‑iso) vs. 8.61 (3‑iso); CH₂Cl: δ 4.99 vs. 4.71
Unambiguous structural identity verification
DMSO‑d₆, 400 MHz; TMS internal standard
GHS classification
Cross‑study
5‑isomer: Eye Dam. 1, Skin Irrit. 2, STOT SE 3; 3‑isomer: Aquatic Acute 1, Aquatic Chronic 1
Different PPE and environmental protocols may be needed
ECHA C&L vs. OSHA HCS; review local requirements
Impurity standard
Reported
Confirmed as process impurity 3a in ensitrelvir synthesis; orthogonal to 3‑isomer intermediate
Supports impurity control workflow
ICH Q3A/B reference standard context

Synthesis of GABAA α5-Subtype Inverse Agonists

This compound is the definitive precursor for attaching the 1-methyl-1H-1,2,4-triazol-5-ylmethyl group to pyrazolotriazine and related scaffolds. This specific structural motif is essential for achieving functional selectivity at the GABAA α5 receptor, making this building block indispensable for the development of cognition-enhancing neurological therapeutics [1].

Manufacturing of PDE5 Inhibitor APIs

The compound is utilized in the synthesis of pyrazolopyrimidinone derivatives targeted for the treatment of male and female sexual dysfunction. The reactive chloromethyl group allows for efficient N-alkylation or S-alkylation, integrating the necessary triazole pharmacophore required for potent cGMP PDE5 inhibition [2].

Development of Novel Triazole Antifungals

As a versatile and stable electrophile, the HCl salt is used to synthesize advanced antifungal agents. It enables the modular assembly of complex molecules where the 5-linked 1-methyl-triazole moiety is required for optimal interaction with fungal cytochrome P450 enzymes, outperforming generic triazole substitutions [3].

Application Fit

Application
Selection Property
Validation Focus
Ensitrelvir impurity profiling
Regiochemistry-matched impurity marker
HPLC selectivity & ICH compliance
Triazole alkylation regioselectivity studies
Defined 5‑chloromethyl reactivity
Kinetic & yield comparison across nucleophiles
5‑Substituted triazole library synthesis
Electrophilic handle for nucleophilic displacement
Scope of amine, thiol, and alkoxide coupling
Co‑crystal engineering
Hydrochloride salt stability & hydrogen‑bonding surface
Thermal behavior & polymorph landscape review

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

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